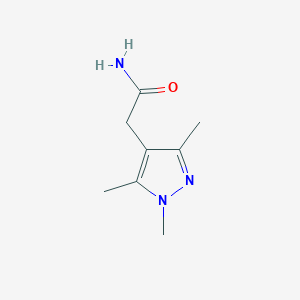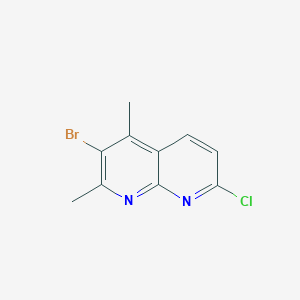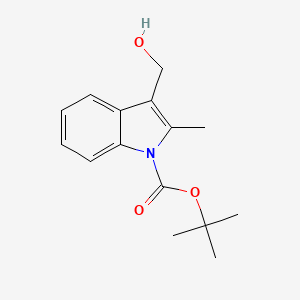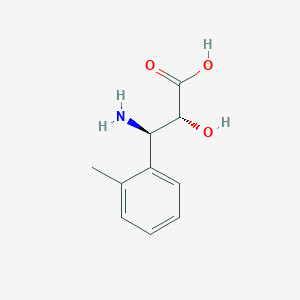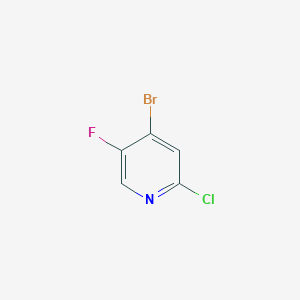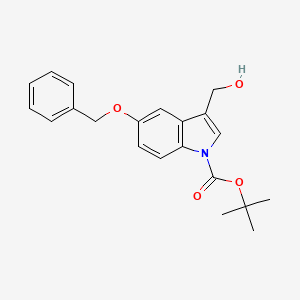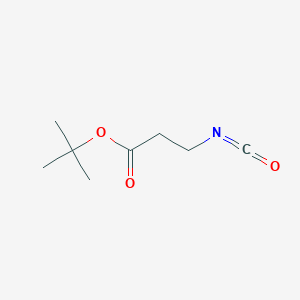
Tert-butyl 3-isocyanatopropanoate
Overview
Description
Tert-butyl 3-isocyanatopropanoate is a chemical compound with the molecular formula C8H13NO3. It is an ester derived from tert-butanol and 3-isocyanatopropanoic acid. This compound is known for its reactivity due to the presence of the isocyanate group, which makes it useful in various chemical reactions and applications.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: this compound can be synthesized through the esterification of tert-butanol with 3-isocyanatopropanoic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of advanced catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis to form tert-butanol and 3-isocyanatopropanoic acid. This reaction is typically carried out in the presence of water and an acid or base catalyst.
Amine Formation: The isocyanate group in this compound can react with amines to form ureas. This reaction is useful in the synthesis of various pharmaceuticals and agrochemicals.
Polymerization: The compound can also participate in polymerization reactions to form polyurethane materials, which are widely used in coatings, adhesives, and foams.
Common Reagents and Conditions:
Hydrolysis: Water, acid catalyst (e.g., HCl), or base catalyst (e.g., NaOH).
Amine Formation: Primary or secondary amines, room temperature to moderate heating.
Polymerization: Diisocyanates, polyols, and catalysts (e.g., organometallic compounds).
Major Products Formed:
Hydrolysis: Tert-butanol and 3-isocyanatopropanoic acid.
Amine Formation: Ureas.
Polymerization: Polyurethane materials.
Mechanism of Action
Target of Action
Related compounds such as tert-butanol have been shown to interact with proteins such as ribonuclease pancreatic, triosephosphate isomerase, methionine aminopeptidase 2, biphenyl-2,3-diol 1,2-dioxygenase, and calmodulin . These proteins play crucial roles in various biological processes, including RNA cleavage, glycolysis, protein synthesis, and calcium signaling .
Mode of Action
It is known that the compound can participate in reactions such as transesterification . This process involves the exchange of the alkoxy group of an ester compound by another alcohol. These reactions are fundamental in organic chemistry and biochemistry, as they are involved in many metabolic processes.
Biochemical Pathways
For instance, tert-butanol has been used in the lyophilization of pharmaceuticals, affecting the solubility of hydrophobic drugs and enhancing product stability .
Pharmacokinetics
It is known that the compound has a molecular weight of 17119 . This information can provide some insights into its pharmacokinetic properties, as molecular weight can influence factors such as absorption and distribution.
Result of Action
Related compounds such as tert-butanol have been shown to have a detrimental impact on the recovery of certain proteins . This suggests that Tert-butyl 3-isocyanatopropanoate could potentially have similar effects.
Scientific Research Applications
Tert-butyl 3-isocyanatopropanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of ureas and polyurethanes.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is employed in the development of pharmaceuticals, including drugs that target specific biological pathways.
Industry: this compound is used in the production of coatings, adhesives, and foams due to its ability to form polyurethane materials.
Comparison with Similar Compounds
Phenyl isocyanate
Methyl isocyanate
Ethyl isocyanate
Propyl isocyanate
Properties
IUPAC Name |
tert-butyl 3-isocyanatopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-8(2,3)12-7(11)4-5-9-6-10/h4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNFFMRMBNUHNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-55-6 | |
| Record name | tert-butyl 3-isocyanatopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

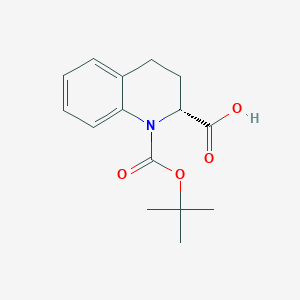
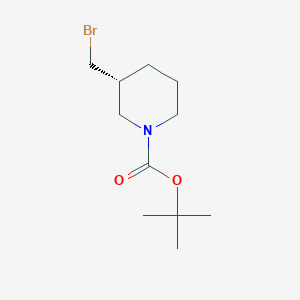
![(1R)-1-[4-(trifluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1520504.png)
